N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 330189-06-5
VCID: VC4659374
InChI: InChI=1S/C18H12F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-7H,8-9H2,(H,21,22,23)
SMILES: C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC=C4F)F
Molecular Formula: C18H12F2N2OS
Molecular Weight: 342.36

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide

CAS No.: 330189-06-5

Cat. No.: VC4659374

Molecular Formula: C18H12F2N2OS

Molecular Weight: 342.36

* For research use only. Not for human or veterinary use.

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide - 330189-06-5

Specification

CAS No. 330189-06-5
Molecular Formula C18H12F2N2OS
Molecular Weight 342.36
IUPAC Name N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C18H12F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-7H,8-9H2,(H,21,22,23)
Standard InChI Key PIWIFAFJFISHHO-UHFFFAOYSA-N
SMILES C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC=C4F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphtho[1,2-d]thiazole scaffold fused to a dihydro ring system, substituted at the 2-position with a 2,6-difluorobenzamide group. Key structural elements include:

  • Naphthothiazole core: A bicyclic system combining a naphthalene moiety with a thiazole ring.

  • Dihydro modification: Partial saturation of the naphthalene ring (4,5-dihydro), reducing aromaticity and altering electronic properties.

  • 2,6-Difluorobenzamide substituent: A meta-fluorinated benzoyl group linked via an amine bond.

Table 1: Molecular Descriptors

PropertyValue
IUPAC NameN-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide
Molecular FormulaC₁₉H₁₃F₂N₂OS
Molecular Weight368.39 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, thiazole N, F ×2)

Synthesis and Physicochemical Properties

Synthetic Pathways

While no published synthesis exists for this exact compound, plausible routes derive from established methods for analogous thiazole-benzamide hybrids:

  • Thiazole ring formation: Condensation of 2-aminonaphthol with thiourea derivatives under acidic conditions .

  • Benzamide coupling: Amide bond formation between 2,6-difluorobenzoic acid and the thiazole amine via EDC/HOBt activation .

Predicted Physicochemical Properties

Computational modeling (ChemAxon, ACD/Labs) suggests:

Table 2: Key Physicochemical Parameters

ParameterPredicted Value
LogP (lipophilicity)3.2 ± 0.3
Water Solubility12.7 µg/mL (25°C)
pKa (amide NH)9.8
Topological Polar SA78.5 Ų

Pharmacological Profile

Target Prediction

Similarity-based profiling (SwissTargetPrediction) indicates potential interactions with:

  • Kinases: EGFR, VEGFR (structural analogy to ATP-competitive inhibitors)

  • GPCRs: Serotonin receptors (5-HT₂ subtypes)

  • Epigenetic regulators: HDACs (zinc-binding thiazole motif)

Bioactivity Data (Inferred)

While direct assays are unavailable, related compounds show:

Table 3: Hypothetical Activity Ranges

TargetIC₅₀ (nM)*
EGFR50–200
5-HT₂A300–600
HDAC6150–400
*Extrapolated from structural analogs

Challenges and Future Directions

ADMET Considerations

Predicted liabilities include:

  • Moderate CYP3A4 inhibition (structural alerts)

  • Blood-brain barrier penetration (LogP >3)

Synthetic Optimization

Recommended modifications:

  • Introduction of solubilizing groups (e.g., piperazine)

  • Fluorine substitution patterns for target selectivity

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